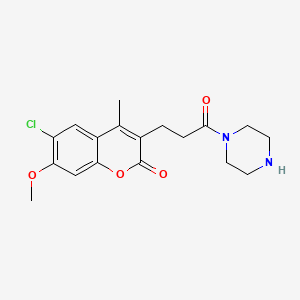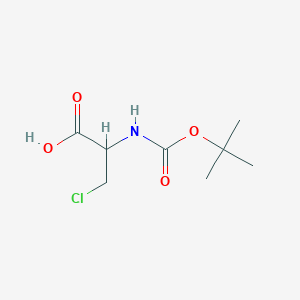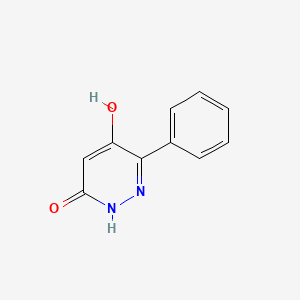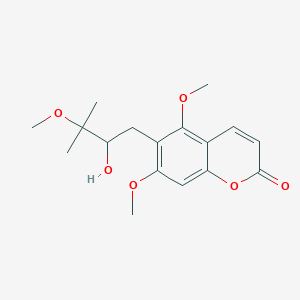
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a chromen-2-one core structure.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Methoxylation at the 7th position using methanol and a suitable catalyst.
Methylation: Methylation at the 4th position using methyl iodide or dimethyl sulfate.
Piperazine Derivative Addition: The piperazine derivative is introduced through a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one: Lacks the chlorine atom at the 6th position.
6-chloro-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one: Lacks the methoxy group at the 7th position.
6-chloro-7-methoxy-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one: Lacks the methyl group at the 4th position.
Uniqueness
The presence of the chlorine, methoxy, and methyl groups in 6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-piperazin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-12(3-4-17(22)21-7-5-20-6-8-21)18(23)25-15-10-16(24-2)14(19)9-13(11)15/h9-10,20H,3-8H2,1-2H3 |
InChI Key |
NLMBFQJCWXNYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CCC(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)







